4-Chloro-1-methyl-1H-pyrazol-5-amine

Vue d'ensemble

Description

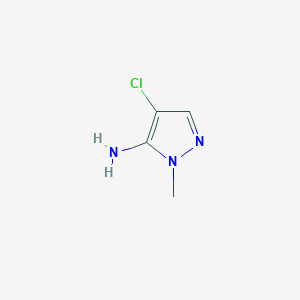

4-Chloro-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, specifically, features a chloro substituent at the 4-position and a methyl group at the 1-position, making it a valuable intermediate in various chemical reactions and synthesis processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitro-1-methylpyrazole with hydrazine hydrate, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of ethanol as a solvent and a temperature range of 0°C to room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine group.

Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, palladium catalysts, and various nucleophiles. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from 0°C to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazoles, while coupling reactions can produce complex heterocyclic compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloro-1-methyl-1H-pyrazol-5-amine has been explored as a potential pharmacological agent due to its interaction with sigma receptors. A study identified derivatives of this compound as selective sigma-1 receptor antagonists, demonstrating promising antinociceptive properties in pain models. The structure–activity relationship (SAR) studies indicated that modifications at the 4-position could enhance selectivity and efficacy against various receptors, making it a candidate for pain management therapies .

Case Study: Sigma Receptor Ligands

A specific derivative, 4-(1-methylpyrazol-5-yl), exhibited high affinity for the sigma receptor and showed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This compound was noted for its low lipophilicity and high ligand efficiency, suggesting its potential in developing new analgesics .

Agricultural Science

In agricultural applications, compounds similar to this compound are investigated for their potential as herbicides and fungicides. The pyrazole structure is known to impart biological activity against various pests and pathogens. This compound's derivatives have been synthesized and tested for efficacy against plant pathogens, contributing to sustainable agricultural practices .

Case Study: Fungicidal Activity

Research has shown that certain pyrazole derivatives exhibit antifungal activity against common plant pathogens. The modification of the pyrazole ring can enhance the bioactivity of these compounds, making them suitable candidates for developing new agrochemicals .

Synthesis of Functional Materials

This compound is also utilized in materials science for synthesizing novel polymers and composites. Its reactive amine group allows it to participate in various polymerization reactions, leading to materials with unique properties suitable for electronic and biomedical applications .

Data Table: Properties of Synthesized Polymers

| Polymer Type | Monomer Used | Application Area | Key Properties |

|---|---|---|---|

| Conductive Polymer | This compound | Electronics | High conductivity, flexibility |

| Biodegradable Polymer | 4-Chloro derivative | Biomedical devices | Biocompatibility, strength |

Mécanisme D'action

The mechanism of action of 4-Chloro-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl substituents influence its binding affinity and reactivity, making it effective in various biochemical pathways . The compound’s ability to undergo nucleophilic substitution and coupling reactions allows it to form stable complexes with target molecules, thereby exerting its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-1-methylpyrazole: Similar in structure but lacks the chloro substituent, affecting its reactivity and applications.

4-Chloro-3-nitro-1-methylpyrazole: Contains a nitro group instead of an amine, leading to different chemical properties and uses.

1-Methyl-5-aminopyrazole:

Uniqueness

4-Chloro-1-methyl-1H-pyrazol-5-amine’s unique combination of chloro and methyl substituents provides distinct reactivity and versatility in chemical synthesis.

Activité Biologique

4-Chloro-1-methyl-1H-pyrazol-5-amine is an organic compound with the molecular formula C₈H₁₀ClN₅. It contains a pyrazole ring, characterized by two nitrogen atoms, and a chlorine substituent at the 4-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The structural characteristics of this compound position it as a versatile compound in drug discovery. The presence of the chlorine atom enhances its reactivity and biological profile compared to other pyrazole derivatives.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₀ClN₅ |

| Molecular Weight | 185.64 g/mol |

| Solubility | Soluble in alcohol and DMSO |

| LogP (octanol-water partition) | High lipophilicity |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, demonstrating its potential as an antibacterial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies suggest that it may inhibit the proliferation of certain cancer cell lines by targeting specific biochemical pathways involved in cell growth and survival. For instance, it has shown promise in inhibiting androgen receptor (AR) activity, which is crucial in prostate cancer progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may possess anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced cellular proliferation.

- Receptor Modulation : The compound may act as an antagonist at certain receptors, influencing signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited bacterial growth in vitro, with complete death observed within hours against sensitive strains .

- Anticancer Activity : Research on its effects on prostate cancer cells indicated significant inhibition of cell growth, attributed to its interaction with androgen receptors .

- Structure–Activity Relationship (SAR) : Comparative studies with other pyrazole derivatives revealed that variations in substituents significantly affect biological activity, underscoring the importance of structural modifications for enhancing potency .

Propriétés

IUPAC Name |

4-chloro-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-8-4(6)3(5)2-7-8/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQPYSOTIJRDQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549345 | |

| Record name | 4-Chloro-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105675-84-1 | |

| Record name | 4-Chloro-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.